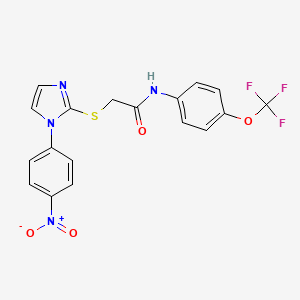

2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with other organic compounds . For instance, the synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((2-methyl-4-nitrophenyl)amino)acetamide was achieved by refluxing chloroacetamide derivatives with arylamines .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, a nitrophenyl group, a trifluoromethoxyphenyl group, and an acetamide group . The exact structure would need to be confirmed using spectroanalytical data such as NMR or IR .

Applications De Recherche Scientifique

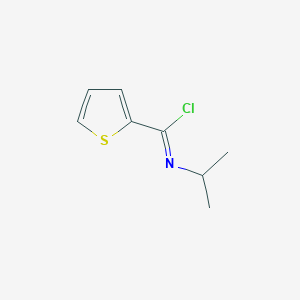

Thiophene Analogues and Carcinogenicity Evaluation

Research on thiophene analogues, structurally related to imidazoles and nitrophenyl compounds, highlights the evaluation of potential carcinogenicity. For instance, compounds like 5-phenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and assessed for carcinogenic potential using in vitro methods such as the Ames test and cell transformation assays. These studies are crucial in understanding the chemical behavior and potential health risks of related compounds, providing insights into the structural activity relationships that may inform safety assessments of similar chemical entities (Ashby et al., 1978).

Advanced Oxidation Processes in Drug Degradation

Advanced oxidation processes (AOPs) are critical in addressing the environmental impact of pharmaceutical compounds, including those related to imidazole derivatives. AOPs effectively degrade persistent compounds in water, leading to various by-products. Research has explored AOPs' efficiency in treating acetaminophen, generating insights into kinetics, mechanisms, and by-products, highlighting the environmental fate of pharmaceutical compounds and their potential toxicological impacts (Qutob et al., 2022).

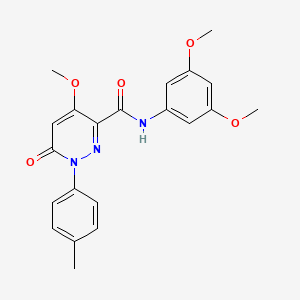

Imidazole Derivatives and Antitumor Activity

The antitumor activity of imidazole derivatives, including those with nitro groups, has been extensively reviewed. These derivatives show promise in developing new antitumor drugs due to their varied biological properties. The review covers bis(2-chloroethyl)amino derivatives of imidazole and related compounds, providing a foundation for future research on imidazole-based compounds as potential cancer therapeutics (Iradyan et al., 2009).

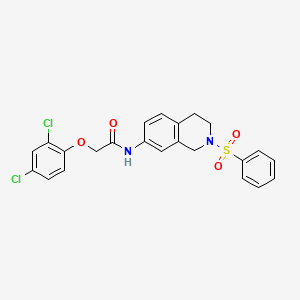

Nitazoxanide: A Repurposed Drug

Nitazoxanide, a nitrothiazole derivative, exemplifies the therapeutic versatility of nitro-containing compounds. Initially developed for parasitic infections, its broad-spectrum activity encompasses antiviral, antibacterial, and antiprotozoal effects. This highlights the potential of structurally similar compounds for repurposing in various therapeutic areas, underscoring the importance of chemical modification in enhancing drug efficacy and broadening application scopes (Bharti et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-15-7-1-12(2-8-15)23-16(26)11-30-17-22-9-10-24(17)13-3-5-14(6-4-13)25(27)28/h1-10H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZTTHDUFEJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809803.png)

![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)

![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)

![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)

![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B2809817.png)

![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)

![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)